Rubratoxin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

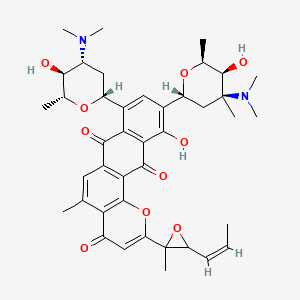

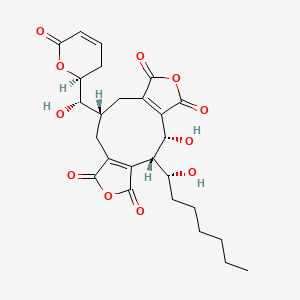

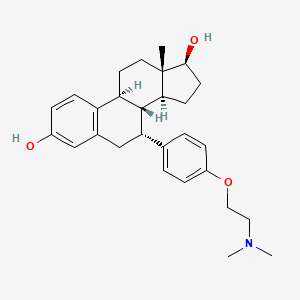

Rubratoxin B is a mycotoxin with anticancer activity produced by Penicillium rubrum . It has been reported to elicit antioxidative and DNA repair responses in mouse brain . Rubratoxins are also known as protein phosphatase 2A (PP2A) specific inhibitors .

Synthesis Analysis

This compound is a lactone-containing bisanhydride metabolite of certain toxigenic molds . The Hu, Yu, and Tang groups produced a mutant ΔrbtH strain which accumulated this compound, with the cessation of rubratoxin A biosynthesis, suggesting that RbtH selectively reduces the C-8′ carbonyl to a corresponding hydroxyl group .Molecular Structure Analysis

This compound has a complex molecular structure with a chemical formula of C26H30O11 and a molar mass of 518.515 g·mol−1 . It contains a total of 70 bonds, including 40 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 8 double bonds, and various ring structures .Physical and Chemical Properties Analysis

This compound is a white powder . It’s harmful if swallowed and may cause eye and skin irritation, respiratory and digestive tract irritation, and adverse reproductive effects based on animal studies .科学的研究の応用

Apoptosis in p53-null Cells

Rubratoxin B, a potent hepatotoxic and teratogenic mycotoxin produced by Penicillium species, has been studied for its ability to induce apoptosis, particularly in p53-null cells. This suggests a potential role for this compound in understanding the mechanisms of cell death in specific cellular environments (Nagashima et al., 1998).

Interleukin-6 Secretion

This compound has been shown to induce interleukin-6 secretion in mouse white adipose tissues and 3T3-L1 adipocytes. This indicates a potential application of this compound in studying inflammatory responses and adipocyte biology (Iwashita & Nagashima, 2008).

Fatty Acid Oxidation Disorders

Research has demonstrated that this compound can induce signs of fatty acid oxidation disorders (FAODs) in mice, providing a model for studying metabolic disorders and their biochemical pathways (Iwashita & Nagashima, 2011).

Prenatal Toxicity

This compound has been found to be mutagenic and teratogenic, affecting prenatal development. This highlights its potential use in teratogenicity studies and understanding the mechanisms of developmental disruptions (Evans & Harbison, 1977).

Effects on Enzyme Kinetics

Studies have explored the effects of this compound on enzyme kinetics, particularly its inhibition of (Na+-K+)-ATPase and p-nitrophenyl phosphatase activities. This research provides insights into the molecular interactions and inhibitory mechanisms of this compound (Phillips et al., 1978).

Mitochondrial Respiration

This compound has been shown to affect the electron transport system in rat liver mitochondria, impacting oxygen consumption and mitochondrial function. This offers a basis for studying mitochondrial dysfunctions and related disorders (Bernard & Dumas, 1975).

Neurotoxic Effects

Research on this compound's potential neurotoxic effects has indicated its influence on oxidative DNA damage and repair, lipid peroxidation, and superoxide dismutase (SOD) activity in the mouse brain. These findings can contribute to the understanding of oxidative stress and neuroprotection mechanisms in the brain (Sava et al., 2004).

Cytotoxic Effects

This compound, along with its derivative rubratoxin C, has been studied for its cytotoxic effects against various human cancer cell lines. This suggests its potential role in cancer research, particularly in understanding the cytotoxic mechanisms of mycotoxins (Chen et al., 2014).

Liver Composition and Metabolism

Research has shown that this compound affects liver composition and metabolism in mice, influencing protein synthesis, glycogen, and lipid levels. This indicates its use in studying hepatic function and toxicological impacts on liver metabolism (Hayes & Wilson, 1970).

Genetic, Sex, and Age Effects on Toxicity

Studies have examined the differential effects of this compound toxicity based on genetics, sex, and age in mice, providing insights into the factors that influence the toxicity of this mycotoxin (Iwashita & Nagashima, 2005).

Interaction with Other Compounds

Investigations into the interactions between this compound and other compounds like pentobarbital have revealed insights into the synergistic effects and potential mechanisms of combined toxicities (Hayes & Ho, 1978).

作用機序

Rubratoxin B inhibits (Na±K+)-stimulated ATPase activity of mouse brain microsomes in a dose-dependent manner . It also inhibits oxygen uptake in mouse liver homogenates and affects the electron transport system in mouse liver mitochondria . This compound is known to induce apoptosis in hepatoma cells .

Safety and Hazards

特性

CAS番号 |

21794-01-4 |

|---|---|

分子式 |

C26H30O11 |

分子量 |

518.5 g/mol |

IUPAC名 |

(2S)-2-hydroxy-3-[(1S)-1-hydroxyheptyl]-10-[(R)-hydroxy-(6-oxo-2,3-dihydropyran-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone |

InChI |

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12?,15-,16?,20?,21+,22+/m0/s1 |

InChIキー |

ZJTBTDVZNGBSNG-RAJJBAQQSA-N |

異性体SMILES |

CCCCCC[C@@H](C1[C@@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@H](C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

正規SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

外観 |

Solid powder |

Color/Form |

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE Crystalline |

melting_point |

168-170 °C (dec.) |

| 21794-01-4 | |

物理的記述 |

Solid; [HSDB] White powder; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

STABLE AT ROOM TEMP /RUBRATOXINS/ |

溶解性 |

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ubratoxin rubratoxin B rubratoxins |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![(2R,7R)-6-Methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene](/img/structure/B1680177.png)

![Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-](/img/structure/B1680187.png)